molecular formula C10H11BrFN B13037129 (R)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13037129
M. Wt: 244.10 g/mol
InChI Key: DMOKHKDSZZLMSZ-SECBINFHSA-N
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Description

®-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with a unique structure that includes bromine and fluorine substituents on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a tetrahydronaphthalene precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated amines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine

In medicinal chemistry, ®-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of ®-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
  • ®-5-Bromo-6-iodo-1,2,3,4-tetrahydronaphthalen-1-amine
  • ®-5-Fluoro-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Uniqueness

®-5-Bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific combination of bromine and fluorine substituents on the tetrahydronaphthalene backbone. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(1R)-5-bromo-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrFN/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5,9H,1-3,13H2/t9-/m1/s1

InChI Key

DMOKHKDSZZLMSZ-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)F)Br)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)F)Br)N

Origin of Product

United States

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